molecular formula C15H12Cl2O3 B2415029 4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 293738-24-6

4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride

Cat. No.: B2415029
CAS No.: 293738-24-6
M. Wt: 311.16
InChI Key: VISOOQSAXJNSRP-UHFFFAOYSA-N
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Description

4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is an organic compound with the molecular formula C15H12Cl2O3. It is a derivative of benzoyl chloride, featuring a chlorobenzyl and a methoxy group attached to the benzoyl chloride core. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride typically involves the reaction of 4-chlorobenzyl alcohol with 3-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The acyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents include amines, alcohols, and thiols. Conditions typically involve anhydrous solvents and a base such as pyridine or triethylamine.

    Hydrolysis: Water or aqueous base (e.g., NaOH) is used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Amides: Formed from reaction with amines.

    Esters: Formed from reaction with alcohols.

    Thioesters: Formed from reaction with thiols.

    Carboxylic acids: Formed from hydrolysis.

    Alcohols: Formed from reduction.

Scientific Research Applications

4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is used in various scientific research applications, including:

    Organic synthesis: As a reagent for the synthesis of more complex molecules.

    Pharmaceutical research: As an intermediate in the synthesis of potential drug candidates.

    Material science: In the preparation of functionalized materials and polymers.

    Biological studies: As a probe to study enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis and pharmaceutical research to modify molecules and study biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the acyl chloride and the methoxybenzyloxy groups, which confer distinct reactivity and functionalization potential. This makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-19-14-8-11(15(17)18)4-7-13(14)20-9-10-2-5-12(16)6-3-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISOOQSAXJNSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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